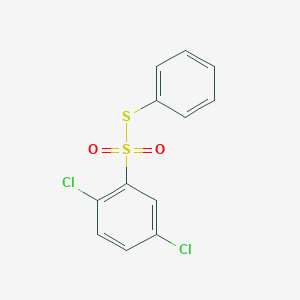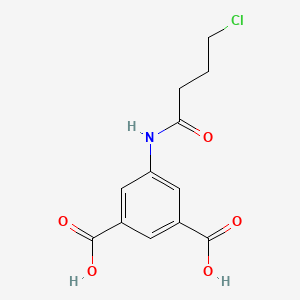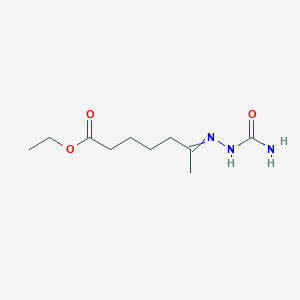
Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is of interest due to its unique structure, which includes a hydrazinylidene group, making it a potential candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate typically involves the reaction of ethyl 6-bromoheptanoate with hydrazine hydrate, followed by the addition of a carbamoyl group. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature to moderate temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl heptanoate: Similar ester structure but lacks the hydrazinylidene group.
Ethyl 6-bromoheptanoate: Precursor in the synthesis of Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate.
Ethyl 6-hydroxyheptanoate: Similar structure with a hydroxyl group instead of a hydrazinylidene group.
Uniqueness
This compound is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
90124-79-1 |
|---|---|
Formule moléculaire |
C10H19N3O3 |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
ethyl 6-(carbamoylhydrazinylidene)heptanoate |
InChI |
InChI=1S/C10H19N3O3/c1-3-16-9(14)7-5-4-6-8(2)12-13-10(11)15/h3-7H2,1-2H3,(H3,11,13,15) |
Clé InChI |
HTMVBTWLOCFFBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCC(=NNC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


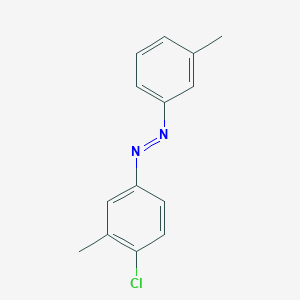
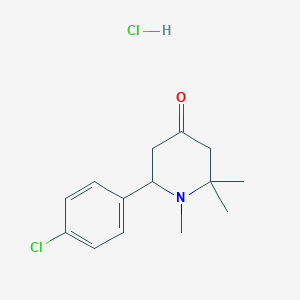

![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
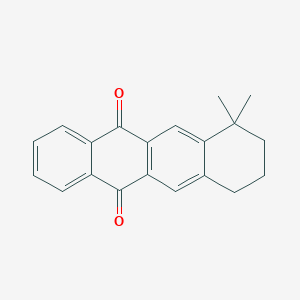
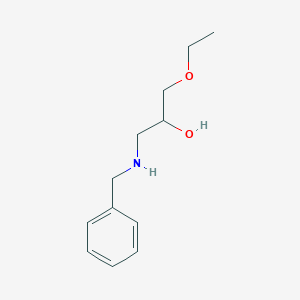
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)

